molecular formula C47H51NO14 B027618 7-Epitaxol CAS No. 105454-04-4

7-Epitaxol

Cat. No.: B027618
CAS No.: 105454-04-4
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-LYTKHFMESA-N
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Scientific Research Applications

Chemistry: In chemistry, 7-epi-Paclitaxel is used as a reference standard for analytical methods, including HPLC and mass spectrometry. It serves as a benchmark for the identification and quantification of paclitaxel and its metabolites in various samples .

Biology: In biological research, 7-epi-Paclitaxel is studied for its effects on cell division and apoptosis. It is used to investigate the mechanisms of microtubule inhibition and the resulting cellular responses .

Medicine: Medically, 7-epi-Paclitaxel is explored for its potential as an anticancer agent. Its ability to inhibit microtubule polymerization makes it a candidate for cancer therapies, particularly in cases where resistance to paclitaxel has developed .

Industry: In the pharmaceutical industry, 7-epi-Paclitaxel is used in the development and testing of new drug formulations. It is also employed in quality control processes to ensure the consistency and efficacy of paclitaxel-based treatments .

Safety and Hazards

7-epi-Taxol should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The biosynthesis of Taxol® by endophytic fungi provides promising targets for future genetic engineering approaches to produce fungal Taxol and precursors . The understanding of the Taxol biosynthetic pathway and related enzymes in fungi is a recent trend . The influence of acylation on the functional and structural diversity of taxanes has also been continuously revealed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-epi-Paclitaxel involves the hydrolysis of paclitaxel. This process can be carried out using various methods, including the use of specific enzymes or chemical reagents that facilitate the hydrolysis reaction . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective formation of 7-epi-Paclitaxel.

Industrial Production Methods: Industrial production of 7-epi-Paclitaxel follows similar principles but on a larger scale. The process involves the extraction of paclitaxel from natural sources, followed by its hydrolysis under optimized conditions to maximize yield and purity . Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 7-epi-Paclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the compound.

Major Products Formed: The major products formed from these reactions depend on the specific modifications made. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s solubility or binding affinity .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-LYTKHFMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318105
Record name 7-epi-Taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105454-04-4
Record name 7-epi-Taxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105454-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-epi-Taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105454-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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